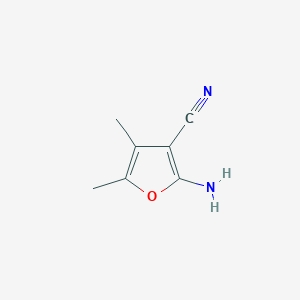
4-Methylpyridine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine-2-carboxylic acid hydrochloride (CAS Number: 4021-08-3) is a chemical compound with the empirical formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. It appears as a white to light yellow powder or crystal. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of other heterocyclic compounds .
Synthesis Analysis
4-Methylpyridine-2-carboxylic acid can be synthesized through the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst. This method also yields some 2-methylpyridine. The compound is both isolated from coal tar and produced industrially .
Molecular Structure Analysis
The molecular formula of 4-Methylpyridine-2-carboxylic acid is C₇H₇NO₂, and its molecular weight is 137.14 g/mol. The structure consists of a pyridine ring with a methyl group (CH₃) at the 4-position and a carboxylic acid group (COOH) at the 2-position .
Chemical Reactions Analysis
4-Methylpyridine-2-carboxylic acid can undergo various chemical transformations. For instance, it can be used in the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A. Additionally, it serves as a precursor to other commercially significant species, including the antituberculosis drug isoniazid .
Physical And Chemical Properties Analysis
Propiedades
IUPAC Name |
4-methylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWIFNMVQGBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpicolinic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)

